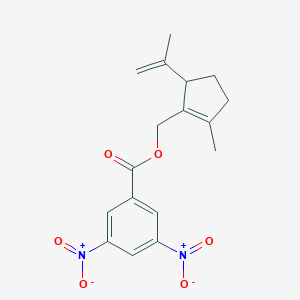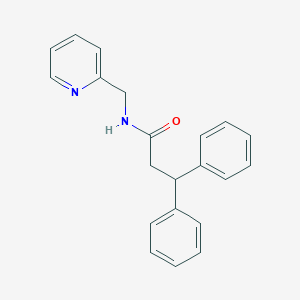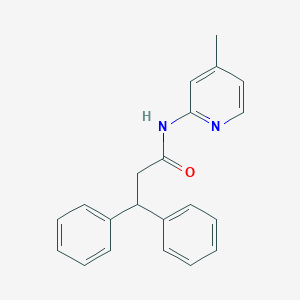![molecular formula C31H29NO9S4 B407137 2',3',4,5-TETRAMETHYL 5',5',8',9'-TETRAMETHYL-6'-(THIOPHENE-2-CARBONYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B407137.png)
2',3',4,5-TETRAMETHYL 5',5',8',9'-TETRAMETHYL-6'-(THIOPHENE-2-CARBONYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-thienylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-thienylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the thienylcarbonyl group and the formation of the spiro[1,3-dithiole-2,1’-thiopyrano] ring system. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-thienylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Functional groups within the compound can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could produce a variety of functionalized compounds.
Scientific Research Applications
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-thienylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-thienylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5,5,9-Tetramethyl-4a,5,6,7,8,9-hexahydro-2H-benzo 7annulene : Another complex organic compound with multiple rings and methyl groups .
Benzene, 1,2,3,5-tetramethyl-: A simpler aromatic compound with four methyl groups attached to a benzene ring.
Uniqueness
Tetramethyl 5’,5’,8’,9’-tetramethyl-6’-(2-thienylcarbonyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its intricate structure, which includes a spiro[1,3-dithiole-2,1’-thiopyrano] ring system and multiple functional groups
Properties
Molecular Formula |
C31H29NO9S4 |
|---|---|
Molecular Weight |
687.8g/mol |
IUPAC Name |
tetramethyl 5',5',8',9'-tetramethyl-6'-(thiophene-2-carbonyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C31H29NO9S4/c1-14-12-16-17(13-15(14)2)32(25(33)18-10-9-11-42-18)30(3,4)24-19(16)31(20(26(34)38-5)21(43-24)27(35)39-6)44-22(28(36)40-7)23(45-31)29(37)41-8/h9-13H,1-8H3 |
InChI Key |
FISHBWXHGPXXIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=CS5 |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-chlorophenyl)-4-[(3,4-dichlorophenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B407056.png)




![2-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE](/img/structure/B407064.png)






![Methyl 3-nitro-5-[4-(4-nitrophenyl)piperazine-1-carbonyl]benzoate](/img/structure/B407078.png)
